molecular formula C21H26O2 B051140 (8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol CAS No. 1034298-00-4

(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol

Cat. No.: B051140
CAS No.: 1034298-00-4
M. Wt: 310.4 g/mol
InChI Key: QSHFRYSLRIWFBR-OZMCLOMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereospecific steroid derivative characterized by a cyclopenta[a]phenanthrene core with distinct substitutions:

  • Ethynyl group at position 17 (C17), contributing to steric and electronic effects.
  • Methyl groups at positions 4 (C4) and 13 (C13), influencing hydrophobicity and receptor interactions.
  • Hydroxyl groups at positions 1 (C1) and 17 (C17), enabling hydrogen bonding and solubility.
  • Stereochemistry: The (8S,9S,13S,14S,17R) configuration defines its three-dimensional conformation, critical for binding affinity to steroid receptors .

Synthetic routes often involve modifications of estrone or estradiol precursors. For instance, ethynylation at C17 can be achieved via hydrosilylation or alkyne addition reactions under anhydrous conditions (e.g., THF solvent, nitrogen atmosphere) .

Properties

IUPAC Name

(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-4-21(23)12-10-17-15-7-6-14-13(2)5-8-18(22)19(14)16(15)9-11-20(17,21)3/h1,5,8,15-17,22-23H,6-7,9-12H2,2-3H3/t15-,16+,17+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHFRYSLRIWFBR-OZMCLOMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3C(C2=C(C=C1)O)CCC4(C3CCC4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@H]3[C@@H](C2=C(C=C1)O)CC[C@]4([C@H]3CC[C@]4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol is a synthetic derivative of estradiol and is primarily studied for its biological activity related to estrogenic effects. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H26O2
  • Molecular Weight : 310.44 g/mol
  • CAS Number : 1034298-00-4
PropertyValue
Boiling Point418.9 ± 45.0 °C (Predicted)
Density1.19 ± 0.1 g/cm³ (Predicted)
SolubilitySlightly soluble in Chloroform and Methanol
pKa10.44 ± 0.60 (Predicted)

Estrogenic Activity

The compound exhibits significant estrogenic activity through its interaction with estrogen receptors (ERs). Studies have shown that it can bind to both ERα and ERβ receptors with varying affinity levels. This binding leads to the activation of estrogen-responsive genes involved in reproductive functions and other physiological processes.

The mechanism of action primarily involves:

  • Binding to Estrogen Receptors : The compound acts as a selective estrogen receptor modulator (SERM), influencing gene expression by binding to estrogen receptors.
  • Regulation of Gene Expression : Upon binding to ERs, the compound promotes the transcription of genes associated with cell proliferation and differentiation in target tissues such as breast and endometrial cells.
  • Signal Transduction Pathways : It activates various intracellular signaling pathways that mediate cellular responses to estrogen.

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications in:

  • Hormone Replacement Therapy (HRT) : It may be used to alleviate symptoms associated with menopause by mimicking the effects of estrogen.
  • Cancer Treatment : Due to its SERM properties, it could be beneficial in treating hormone-sensitive cancers like breast cancer by inhibiting tumor growth.

Case Study 1: Estrogen Receptor Interaction

A study conducted on the binding affinity of various estradiol derivatives indicated that (8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl showed a comparable binding affinity to ERα as compared to traditional estrogens. This suggests its potential use in therapies that require selective modulation of estrogenic activity without the full activation of ERs.

Case Study 2: In Vivo Effects

In animal models designed to study the effects of estrogen on bone density and metabolism, administration of this compound resulted in increased bone mineral density similar to that observed with estradiol treatment. This highlights its potential application in osteoporosis management.

Scientific Research Applications

Pharmaceutical Applications

  • Hormonal Therapies :
    • The compound is primarily utilized as an impurity in the synthesis of ethinylestradiol , a synthetic estrogen used in hormonal contraceptives and hormone replacement therapies. Its structural modifications enhance the pharmacological profile of estrogenic compounds by improving their potency and bioavailability .
  • Research on Estrogen Receptors :
    • Studies have shown that compounds similar to this structure interact with estrogen receptors (ERα and ERβ), which are crucial in various physiological processes including reproductive health and bone density maintenance. Research indicates that modifications can lead to selective receptor modulators that provide therapeutic benefits with reduced side effects .
  • Cancer Research :
    • The compound's role in cancer research is significant as it helps in understanding the mechanisms of hormone-dependent cancers such as breast and ovarian cancer. By studying its interactions with estrogen receptors, researchers aim to develop targeted therapies that can inhibit tumor growth while minimizing systemic toxicity .

Biochemical Research

  • Metabolism Studies :
    • Investigations into the metabolic pathways of this compound provide insights into how ethinylestradiol and its derivatives are processed in the body. Understanding these pathways is essential for optimizing dosage forms and improving therapeutic efficacy .
  • Analytical Chemistry :
    • The compound serves as a standard reference material in analytical chemistry for the development of methods to detect and quantify ethinylestradiol in biological samples. This is critical for pharmacokinetic studies and monitoring drug levels during therapy .

Case Study 1: Hormonal Contraceptive Efficacy

A study published in a peer-reviewed journal highlighted the efficacy of formulations containing ethinylestradiol derivatives like this compound in preventing ovulation and managing menstrual disorders. The findings suggested improved patient compliance due to reduced side effects compared to traditional formulations.

Case Study 2: Breast Cancer Treatment

Research conducted on estrogen receptor modulators indicated that compounds similar to (8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,... demonstrated potential in inhibiting the growth of ER-positive breast cancer cells in vitro. These findings support further exploration into selective estrogen receptor downregulators (SERDs) based on this structure.

Comparison with Similar Compounds

Receptor Binding Affinity

  • 17β-Estradiol (E2) : Binds estrogen receptors (ERα/β) with high affinity (Kd = 0.1–1 nM) but undergoes rapid hepatic metabolism .
  • Target Compound : The ethynyl group at C17 may reduce metabolic degradation (e.g., via CYP3A4), extending half-life. Methyl groups at C4 and C13 likely enhance lipophilicity, improving membrane permeability .

Computational and Experimental Insights

  • QSAR Models : The ethynyl group’s electron-rich sp-hybridized carbon may enhance π-π interactions with hydrophobic receptor pockets, as predicted by QSAR studies .
  • Crystal Structures : Derivatives with similar cyclopenta[a]phenanthrene cores (e.g., C36H42O2) adopt planar conformations, optimizing binding to steroid-binding globulins .
  • Bioactivity Clustering : Compounds with dual hydroxylation (C1 and C17) cluster into groups with anti-inflammatory or hormonal activity, distinct from ketone-bearing analogs like Exemestane .

Preparation Methods

Epoxide Reduction for 17-Hydroxy Group Introduction

The introduction of the 17-hydroxy group in steroidal systems is critical for biological activity. In the synthesis of 17-epi-ethynylestradiol, a related epimer, researchers employed LiAlH<sub>4</sub> to reduce epoxide 9, yielding the 17α-hydroxy configuration. For the target compound, analogous reduction of a strategically positioned epoxide precursor could achieve the desired (17R) stereochemistry. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C, with careful control of stoichiometry to prevent over-reduction. Post-reduction purification via silica gel chromatography (hexane:ethyl acetate, 3:1) ensures removal of aluminum salts and unreacted starting materials.

Ethynylation at C17

Ethynyl group installation at C17 requires precise control to maintain stereochemical integrity. The patent literature describes ethynylation of estrone 3-methyl ether under equilibrating conditions using potassium tert-butoxide as a base and acetylene gas. For the target compound, this method could be adapted by replacing estrone with a 4,13-dimethyl-substituted precursor. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is essential to confirm complete conversion while avoiding diastereomer formation.

Solid Dispersion and Formulation Strategies

Integrated Spray-Drying Technology

Modern pharmaceutical preparation of steroidal compounds emphasizes bioavailability enhancement through solid dispersion. A patented method combines spray drying, solid dispersion, and one-step pelletization to create directly compressible granules. Key parameters include:

ParameterOptimal RangeFunction
Spray velocity2–4 ml/minControls droplet size and drying kinetics
Atomization pressure20–30 psiDetermines granule porosity
Inlet air temperature60–70°CBalances solvent evaporation and thermal degradation

This technology achieves 92–97% drug loading efficiency for ethinylestradiol analogs, as demonstrated in 16 patent embodiments.

Excipient Compatibility

The choice of excipients significantly impacts stability and dissolution. Polyvidone K30 (20–40 g/batch) serves as both binder and dispersion matrix, while lactose (600–640 g/batch) acts as a spray-dried carrier. Magnesium stearate (6 g/batch) and starch (5–40 g/batch) optimize flow properties and tablet disintegration. Accelerated stability studies (40°C/75% RH, 6 months) show ≤2% degradation when using these excipient ratios.

Process Optimization and Scalability

Solvent System Selection

Ethanol-water mixtures (3:1 v/v) provide optimal solubility for both the target compound and hydrophilic excipients. In larger-scale batches (>50 kg), acetone-water systems (4:1 v/v) reduce processing time by 18% due to faster evaporation rates, though residual solvent levels must be maintained below ICH Q3C limits (≤5000 ppm).

Fluidized Bed Parameters

Fluidization conditions critically influence granule morphology:

ParameterEffect on Granules
Boiler pressure (70–90/s)Higher pressure increases sphericity
Bed temperature (25–40°C)Lower temps reduce agglomeration

These settings produce granules with 150–250 μm diameter, ideal for direct compression.

Analytical Characterization

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile:water 65:35, 1 ml/min) resolves the target compound from its 17-epimer with baseline separation (R<sub>s</sub> > 2.0). UV detection at 280 nm provides linear quantification (r<sup>2</sup> = 0.9998) across 0.1–100 μg/ml.

Dissolution Profiling

USP Apparatus II (paddle, 50 rpm) in 0.1 N HCl shows ≥85% dissolution within 30 minutes for tablets prepared via the integrated spray-drying method. Comparatively, conventional wet granulation formulations achieve only 72–78% release under identical conditions.

Industrial Manufacturing Considerations

Cost-Efficiency Analysis

The one-step spray-drying process reduces manufacturing costs by 23% compared to multi-step granulation methods, primarily through eliminated drying and milling stages. Energy consumption per kilogram of active ingredient decreases from 18.4 kWh (traditional) to 14.1 kWh (integrated process).

Regulatory Compliance

Batch records from the patent embodiments demonstrate compliance with ICH Q1A(R2) stability guidelines, with ≤5% variability in assay results across 12 production lots . Residual solvent analysis via gas chromatography meets USP <467> requirements for Class 3 solvents.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), full-face shields, and lab coats. Use P95 respirators for particulate exposure or OV/AG/P99 filters for volatile organic compounds .
  • Ventilation : Ensure fume hoods with ≥0.5 m/s face velocity during synthesis or weighing.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination .
  • Carcinogenicity : Classified by IARC and ACGIH as a potential carcinogen; implement ALARA (As Low As Reasonably Achievable) exposure principles .

Q. What analytical techniques are essential for confirming the compound’s stereochemical configuration?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., space group P21P2_1, RR factor < 0.06) .
  • NMR Spectroscopy : Compare 1H^1H and 13C^13C shifts with reference data. For example, key shifts include δ 0.96 ppm (methyl groups) and δ 168.2 ppm (ester carbonyl) .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to separate enantiomers .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer :

  • Stepwise Functionalization : Introduce the ethynyl group via Sonogashira coupling (Pd(PPh3_3)4_4, CuI, THF) at 60°C .
  • Purification : Use flash chromatography (silica gel, ethyl acetate:hexane gradient) followed by recrystallization in methanol to achieve >95% purity .
  • Yield Monitoring : Track intermediates via TLC (petroleum ether:AcOEt = 3:1, RfR_f = 0.31) .

Advanced Research Questions

Q. How can contradictory NMR data be resolved when analyzing derivatives of this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D Experiments : Use HSQC and HMBC to assign overlapping signals (e.g., δ 2.10–2.57 ppm for methylene protons) .
  • Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) to confirm assignments .

Q. What strategies assess the impact of stereochemistry on receptor binding affinity?

  • Methodological Answer :

  • Molecular Docking : Simulate binding modes using AutoDock Vina with steroid receptor structures (PDB: 3ERT). Key interactions: hydrogen bonds with Gln725 and hydrophobic contacts with Leu707 .
  • Isothermal Titration Calorimetry (ITC) : Measure KdK_d values for enantiomers (e.g., KdK_d = 12 nM for 17R vs. 430 nM for 17S) .
  • Mutagenesis Studies : Validate binding sites by mutating residues (e.g., Gln725Ala) and testing affinity via SPR .

Q. How can researchers design experiments to evaluate metabolic stability in vitro?

  • Methodological Answer :

  • Hepatocyte Incubation : Use human hepatocytes (1 × 106^6 cells/mL) with 10 µM compound in Krebs-Henseleit buffer. Monitor degradation via LC-MS/MS over 120 min .
  • CYP Inhibition Assays : Test CYP3A4 and CYP2D6 inhibition using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .
  • Metabolite ID : Fragment ions at m/zm/z 332 → 287 (loss of –COOH) and 269 (ring cleavage) indicate hydroxylation pathways .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported carcinogenicity classifications?

  • Methodological Answer :

  • Source Evaluation : Compare IARC Group 2B ("possibly carcinogenic") with ACGIH A4 ("not classifiable") by reviewing study designs (e.g., rodent vs. in vitro models) .
  • Dose-Response Analysis : Use benchmark dose (BMD) modeling for in vivo data; threshold effects may explain conflicting classifications .
  • Mechanistic Studies : Test genotoxicity via Ames assay (TA98 strain) and Comet assay in HepG2 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.